2-(benzylsulfanyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzylsulfanyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide is a complex organic compound that features a combination of benzylsulfanyl, thiophene, and pyrrolidine moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide typically involves multi-step organic synthesis. One common approach is the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. The synthesis may involve the following steps:
Formation of the Benzylsulfanyl Intermediate: This can be achieved by reacting benzylthiol with an appropriate halide under SN2 conditions.
Formation of the Thiophene Intermediate: Thiophene derivatives can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Coupling Reactions: The benzylsulfanyl and thiophene intermediates can be coupled using Suzuki–Miyaura coupling to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are typically used for substitution reactions on the thiophene ring.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide would depend on its specific biological target. Generally, compounds with thiophene and pyrrolidine moieties can interact with various molecular targets, including enzymes and receptors. The benzylsulfanyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as suprofen and articaine, which have thiophene frameworks, exhibit various pharmacological properties.
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones are known for their biological activity and are used in drug discovery.
Uniqueness
2-(benzylsulfanyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide is unique due to the combination of benzylsulfanyl, thiophene, and pyrrolidine moieties within a single molecule. This structural complexity allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS2/c21-18(14-23-12-15-4-2-1-3-5-15)19-17-6-8-20(11-17)10-16-7-9-22-13-16/h1-5,7,9,13,17H,6,8,10-12,14H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMAFCSNXOUCDQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CSCC2=CC=CC=C2)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.